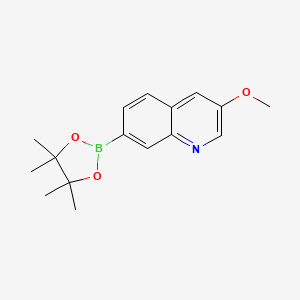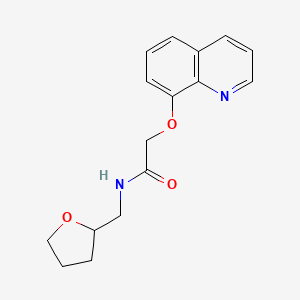
6-Methyl-2,4-diphenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,4-diphenylquinoline is a heterocyclic aromatic compound with the molecular formula C22H17N. It is a derivative of quinoline, characterized by the presence of methyl and phenyl groups at the 6th, 2nd, and 4th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenylquinoline typically involves multi-component reactions. One common method is the three-component reaction of benzaldehyde, 1-ethynylbenzene, and p-toluidine. This reaction is catalyzed by copper(I) iodide in an ionic liquid medium, such as 1-butyl-3-methylimidazolium hexafluorophosphate . The reaction conditions include moderate temperatures and the presence of a base to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and environmentally friendly solvents is emphasized to ensure sustainability and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .
Scientific Research Applications
6-Methyl-2,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-diphenylquinoline involves interactions with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the phenyl groups at the 2nd and 4th positions.
4-Phenylquinoline: Lacks the methyl group at the 6th position.
2,4-Diphenylquinoline: Lacks the methyl group at the 6th position.
Uniqueness
6-Methyl-2,4-diphenylquinoline is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
73402-92-3 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-methyl-2,4-diphenylquinoline |
InChI |
InChI=1S/C22H17N/c1-16-12-13-21-20(14-16)19(17-8-4-2-5-9-17)15-22(23-21)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
FBPZDZYBUDDUAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)


![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)


